2-(Allylsulfanyl)-4-(2-thienyl)pyrimidine
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Overview
Description
2-(Allylsulfanyl)-4-(2-thienyl)pyrimidine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Allylsulfanyl)-4-(2-thienyl)pyrimidine typically involves the reaction of 2-thienylpyrimidine with allyl sulfide under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, which facilitates the formation of the desired compound through the coupling of the thienyl and pyrimidine moieties .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Allylsulfanyl)-4-(2-thienyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the allylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrimidine ring or the thienyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the pyrimidine or thienyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the pyrimidine or thienyl rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Allylsulfanyl)-4-(2-thienyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Allylsulfanyl)-4-(2-thienyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of sulfur and nitrogen atoms allows for various interactions, including hydrogen bonding and coordination with metal ions, which can influence biological pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(2-Thienyl)pyridine: Similar structure but lacks the allylsulfanyl group.
2-(2-Thienyl)pyrrolyl: Contains a pyrrolyl group instead of a pyrimidine ring.
2,5-Bis(2-thienyl)pyrrolyl: Contains two thienyl groups attached to a pyrrolyl ring.
Uniqueness
2-(Allylsulfanyl)-4-(2-thienyl)pyrimidine is unique due to the presence of both an allylsulfanyl group and a thienyl group attached to a pyrimidine ring
Properties
IUPAC Name |
2-prop-2-enylsulfanyl-4-thiophen-2-ylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S2/c1-2-7-15-11-12-6-5-9(13-11)10-4-3-8-14-10/h2-6,8H,1,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPFIWLKXAMAKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC=CC(=N1)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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